molecular formula C11H19F3N2O2 B1405001 trans-3-(Boc-amino)-4-(trifluormethyl)piperidine CAS No. 1363378-16-8

trans-3-(Boc-amino)-4-(trifluormethyl)piperidine

Cat. No. B1405001
M. Wt: 268.28 g/mol
InChI Key: YKEJWMDJHSNPAU-YUMQZZPRSA-N
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Description

Trans-3-(Boc-amino)-4-(trifluormethyl)piperidine (T3B4TFP) is a synthetic organic compound that has been used as a reagent in a variety of chemical reactions. It is a bifunctional reagent that has been used in peptide synthesis, as well as in the synthesis of other organic compounds. T3B4TFP has also been used in the preparation of pharmaceuticals and in the development of new drug delivery systems.

Scientific Research Applications

Fabrication and Modification for Photocatalysts Compounds with structural similarities to trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine, such as those involved in photocatalytic applications, demonstrate the potential for this compound in materials science. The review by Ni et al. (2016) discusses the use of bismuth oxychloride (BOC)-based materials in photocatalysis, highlighting the versatility of BOC in applications like healthcare, sensors, and supercapacitors due to its photocatalytic properties (Ni, Sun, Zhang, & Dong, 2016). While not directly related, the innovative use of BOC materials suggests that structurally complex compounds can have varied and significant applications in materials science.

Degradation Studies and Environmental Impact Research on the degradation of nitisinone (NTBC) by Barchańska et al. (2019) investigates the stability and degradation pathways of NTBC under various conditions, highlighting the importance of understanding the environmental and metabolic stability of complex organic compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019). This research underscores the relevance of studying similar compounds like trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine for their environmental impact and stability.

Chemical Synthesis and Drug Discovery The synthesis and application of spiropiperidines in drug discovery, as reviewed by Griggs, Tape, and Clarke (2018), demonstrate the significance of piperidine derivatives in medicinal chemistry. The review discusses methodologies for constructing spiropiperidines, a structural motif present in many therapeutic agents and natural products (Griggs, Tape, & Clarke, 2018). This indicates that trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine could potentially serve as a valuable intermediate in the synthesis of novel therapeutic agents.

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-(trifluoromethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJWMDJHSNPAU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126015
Record name Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(Boc-amino)-4-(trifluormethyl)piperidine

CAS RN

1363378-16-8
Record name Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-(Boc-amino)-4-(trifluormethyl)piperidine
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trans-3-(Boc-amino)-4-(trifluormethyl)piperidine
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trans-3-(Boc-amino)-4-(trifluormethyl)piperidine
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Reactant of Route 6
trans-3-(Boc-amino)-4-(trifluormethyl)piperidine

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